4-[(2-Methylpentyl)amino]cyclohexan-1-ol
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Overview
Description
4-[(2-Methylpentyl)amino]cyclohexan-1-ol is an organic compound with the molecular formula C12H25NO and a molecular weight of 199.33 g/mol . This compound is characterized by a cyclohexane ring substituted with an amino group and a hydroxyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methylpentyl)amino]cyclohexan-1-ol typically involves the reaction of cyclohexanone with 2-methylpentylamine under controlled conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the reduction of the intermediate imine to the desired amine .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methylpentyl)amino]cyclohexan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be further reduced to form secondary or tertiary amines using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products Formed
Oxidation: Formation of cyclohexanone or cyclohexanal
Reduction: Formation of secondary or tertiary amines
Substitution: Formation of substituted cyclohexane derivatives
Scientific Research Applications
4-[(2-Methylpentyl)amino]cyclohexan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-[(2-Methylpentyl)amino]cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
4-[(2-Methylpentyl)amino]cyclohexan-1-ol can be compared with other similar compounds, such as:
2-[(Dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol: This compound has a similar cyclohexane structure but with different substituents, leading to distinct chemical properties and applications.
Properties
Molecular Formula |
C12H25NO |
---|---|
Molecular Weight |
199.33 g/mol |
IUPAC Name |
4-(2-methylpentylamino)cyclohexan-1-ol |
InChI |
InChI=1S/C12H25NO/c1-3-4-10(2)9-13-11-5-7-12(14)8-6-11/h10-14H,3-9H2,1-2H3 |
InChI Key |
MLBGRZRRQIRMIF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CNC1CCC(CC1)O |
Origin of Product |
United States |
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